![molecular formula C25H26N4O B2884025 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1359392-10-1](/img/structure/B2884025.png)
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide, also known as CMPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CMPI belongs to the class of piperidine-carboxamide derivatives and is a selective antagonist of the dopamine D3 receptor.
Wirkmechanismus
The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves its binding to the dopamine D3 receptor, which modulates the release of dopamine in the brain. By blocking the activity of this receptor, 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide may help to reduce the rewarding effects of drugs of abuse and alleviate the symptoms of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include the modulation of dopamine release, the regulation of neuronal activity, and the reduction of drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in experimental settings. However, the limitations of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide include its relatively low potency and the need for further optimization of its pharmacokinetic properties for clinical use.
Zukünftige Richtungen
For research on 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide include the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other neuropsychiatric disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide as a research tool may help to advance our understanding of the role of the dopamine D3 receptor in drug addiction and other neurological disorders.
Synthesemethoden
The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 3-cyano-6-methylquinoline with 4-methylbenzylamine to form the intermediate compound. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-17-3-6-19(7-4-17)15-28-25(30)20-9-11-29(12-10-20)24-21(14-26)16-27-23-8-5-18(2)13-22(23)24/h3-8,13,16,20H,9-12,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTRDQRITXYIDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.